N-(4-Bromo-2-chlorophenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromo-2-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITWNEIUIPGZKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346174 | |
| Record name | 4'-Bromo-2'-chloroacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3460-23-9 | |
| Record name | N-(4-Bromo-2-chlorophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3460-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Bromo-2'-chloroacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Predominant Synthetic Routes to N-(4-Bromo-2-chlorophenyl)acetamide
The creation of this compound is most commonly accomplished by direct acylation of 4-bromo-2-chloroaniline (B1269894). An alternative, though less direct, pathway involves the condensation of different precursors.
The most direct and widely utilized method for synthesizing this compound is the acylation of 4-bromo-2-chloroaniline. adamcap.comresearchgate.net This reaction involves the introduction of an acetyl group (CH₃CO-) onto the nitrogen atom of the aniline (B41778) derivative. The acetylating agents typically employed for this transformation are acetic anhydride (B1165640) or acetyl chloride. adamcap.comchemicalbook.com
The underlying mechanism for the acylation of 4-bromo-2-chloroaniline is a nucleophilic acyl substitution. pearson.compearson.comquora.com The nitrogen atom of the 4-bromo-2-chloroaniline molecule possesses a lone pair of electrons, rendering it nucleophilic. quora.com This nucleophile initiates an attack on the electrophilic carbonyl carbon of either acetic anhydride or acetyl chloride. youtube.comyoutube.com
This attack leads to the formation of a tetrahedral intermediate. youtube.comyoutube.com Subsequently, the intermediate collapses, resulting in the elimination of a leaving group. In the case of acetic anhydride, the leaving group is an acetate (B1210297) ion, while for acetyl chloride, it is a chloride ion. pearson.com The final step involves a deprotonation of the nitrogen atom, which can be facilitated by a base or even the leaving group itself, to yield the stable amide product, this compound. youtube.comreddit.com
The efficiency and yield of the acylation reaction are highly dependent on the specific conditions employed. Key parameters that are often optimized include the choice of solvent, the presence and type of catalyst or base, the reaction temperature, and the duration of the reaction.
Common solvents for this reaction are typically aprotic, such as chloroform (B151607) or dichloromethane (B109758), which can dissolve the reactants and facilitate the reaction without participating in it. chemicalbook.comchemicalbook.com A base is often added to neutralize the acidic byproduct (acetic acid or hydrochloric acid) and to act as a catalyst. Triethylamine or 4-dimethylaminopyridine (B28879) (DMAP) are frequently used for this purpose. chemicalbook.comchemicalbook.com The reaction temperature can range from 0°C to reflux, depending on the reactivity of the specific acylating agent and the desired reaction rate. chemicalbook.comchemicalbook.com
Table 1: Reaction Conditions for the Acylation of Substituted Anilines
| Starting Material | Acylating Agent | Solvent | Catalyst/Base | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 2-Bromo-4-chloroaniline | Acetic Anhydride | Chloroform | DMAP | Reflux | 6 h | 99% | chemicalbook.com |
| 4-Bromoaniline (B143363) | 2-Chloroacetyl chloride | Dichloromethane | Triethylamine | 0 - 20 °C | 16 h | 97% | chemicalbook.com |
A synthetic route involving the condensation of 4-chlorophenylacetic acid and 4-bromoaniline has been reported in the literature. nih.gov This reaction, conducted in dichloromethane in the presence of 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) hydrochloride (EDC) and triethylamine, yields N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide. nih.gov It is important to note that this specific condensation product is structurally different from this compound. The subsequent acetylation of this product would not lead to the target compound of this article.
Acylation of 4-Bromo-2-chloroaniline with Acetic Anhydride or Acetyl Chloride
Derivatization Strategies for this compound
Further functionalization of this compound can be achieved through various derivatization strategies, with substitution reactions on the phenyl ring being a key approach.
The phenyl ring of this compound contains three substituents: an acetamido group, a bromine atom, and a chlorine atom. The acetamido group is an activating group and an ortho, para-director for electrophilic aromatic substitution. adamcap.com Conversely, the bromine and chlorine atoms are deactivating groups but are also ortho, para-directors. adamcap.com
The positions on the aromatic ring that are not already substituted are ortho to the bromine and meta to the chloro and acetamido groups, or ortho to the chloro and acetamido groups and meta to the bromine. The directing effects of the existing substituents will govern the regioselectivity of any further substitution. For instance, electrophilic substitution reactions, such as nitration or further halogenation, are plausible derivatization pathways. smolecule.com An example of such a reaction on a similar system is the iodination of 4-bromo-2-chloroaniline using iodine monochloride, which results in the introduction of iodine at the position ortho to the amino group. adamcap.comchegg.com The halogen atoms themselves on the phenyl ring could potentially be replaced by other functional groups through nucleophilic aromatic substitution under specific conditions. smolecule.com
Oxidation and Reduction Reactions
This compound can undergo both oxidation and reduction under specific chemical environments, leading to a variety of products. smolecule.com
| Reaction Type | Reagent |
| Oxidation | Potassium permanganate, Hydrogen peroxide |
| Reduction | Lithium aluminum hydride, Sodium borohydride |
Formation of Analogues and Related Compounds
This compound serves as a precursor for the synthesis of various analogues and related compounds. For instance, N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide is a related compound where the chloro and bromo substituents are on different phenyl rings linked by the acetamide (B32628) group. nih.gov The synthesis of such amides can be achieved by reacting a substituted aniline with a corresponding carboxylic acid derivative. nih.gov Another related compound is N-(4-Bromo-2-fluoro-phenyl)-2-chloro-acetamide, which highlights the possibility of varying the halogen substituents on the phenyl ring. calpaclab.com
A general method for preparing N-aryl amides involves a two-step, one-pot protocol starting from nitroarenes. This process includes a metal-free reduction of the nitro group followed by the addition of an anhydride to form the corresponding N-aryl carboxyamide. researchgate.net This methodology could potentially be adapted for the synthesis of this compound or its analogues.
Mechanistic Investigations of Reactions Involving this compound
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.
Hydrolysis of the Acetamide Group
The hydrolysis of the acetamide group in this compound can be promoted by a base. In a general base-promoted hydrolysis of an amide, a hydroxide (B78521) ion attacks the partially positive carbonyl carbon. youtube.com This leads to a rearrangement of the pi electrons, placing a negative charge on the carbonyl oxygen. youtube.com For the hydrolysis of this compound back to 4-bromo-2-chloroaniline, the mechanism involves the protonation of the carbonyl oxygen by an acid like HCl, followed by nucleophilic attack by a solvent molecule such as ethanol, and subsequent loss of an acetate group to regenerate the amino group. chegg.com
The hydrolysis of related N-methylcarbamates has been studied in alkaline solutions. researchgate.net For some carbamates, the reaction proceeds via an E1cB (unimolecular elimination conjugate base) mechanism, which involves the formation of an isocyanate intermediate. researchgate.net
Proton Transfer and Deprotonation Steps
Proton transfer is a key step in the hydrolysis of the acetamide group. As mentioned, the mechanism for the conversion of 4-bromo-2-chloroacetanilide to 4-bromo-2-chloroaniline involves the protonation of the carbonyl oxygen. chegg.com In base-promoted hydrolysis, the deprotonation of a water molecule to form a hydroxide ion is the initial step, which then acts as the nucleophile. youtube.com
Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of an organic molecule. While spectral data for N-(4-Bromo-2-chlorophenyl)acetamide exists, detailed, publicly available assignments and tabulated experimental values are not readily found in the searched literature. guidechem.comchemicalbook.comchemicalbook.com Predicted spectra are available on some platforms, but experimental data is required for definitive analysis. guidechem.com
A ¹H-NMR spectrum would provide crucial information about the electronic environment of the hydrogen atoms in this compound. The spectrum is expected to show distinct signals for the aromatic protons, the amide (N-H) proton, and the methyl (CH₃) protons. The aromatic region would display a complex splitting pattern due to the coupling between the three protons on the phenyl ring. The chemical shifts and coupling constants of these protons would be influenced by the positions of the electron-withdrawing bromine and chlorine atoms and the electron-donating acetamido group. A singlet would be expected for the methyl protons and a broad singlet for the N-H proton.
The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon skeleton. chemicalbook.com For this compound, eight distinct signals are expected, corresponding to the eight unique carbon atoms in the molecule. This includes the carbonyl carbon of the amide group, the six carbons of the aromatic ring, and the methyl carbon. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents (Br, Cl, and NHCOCH₃), providing insight into the electronic distribution within the phenyl ring. A publicly available spectrum from Maybridge Chemical Company Ltd. exists for the isomeric compound N-(2-bromo-4-chlorophenyl)acetamide, but not for the title compound. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. spectrabase.com
The IR spectrum of this compound displays characteristic absorption bands that confirm its amide structure and halogenated aromatic nature. An ATR-IR spectrum is available from Bio-Rad Laboratories, sourced from TCI Chemicals India Pvt. Ltd. nih.gov The key functional group vibrations are expected in the following regions:
| Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |
| N-H Stretch | 3300 - 3100 | Amide |
| Aromatic C-H Stretch | 3100 - 3000 | Aromatic Ring |
| Amide I (C=O Stretch) | 1700 - 1650 | Carbonyl |
| Amide II (N-H Bend & C-N Stretch) | 1550 - 1500 | Amide |
| Aromatic C=C Stretch | 1600 - 1450 | Aromatic Ring |
| C-Cl Stretch | 800 - 600 | Aryl Halide |
| C-Br Stretch | 600 - 500 | Aryl Halide |
The N-H stretching vibration typically appears as a sharp to medium band in the region of 3300-3100 cm⁻¹. The most intense band in the spectrum is usually the Amide I band, resulting from the C=O stretching vibration, which is expected around 1650 cm⁻¹. The Amide II band, a combination of N-H bending and C-N stretching, is another characteristic feature. The presence of the substituted benzene (B151609) ring is confirmed by aromatic C=C and C-H stretching vibrations. The vibrations corresponding to the carbon-halogen bonds (C-Cl and C-Br) are found in the fingerprint region at lower wavenumbers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through analysis of its fragmentation patterns. The NIST Mass Spectrometry Data Center provides GC-MS data for this compound. nih.gov
The mass spectrum of this compound is distinguished by a characteristic molecular ion region due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a cluster of peaks for the molecular ion (M⁺):
M⁺: The peak corresponding to the molecule with the lightest isotopes (C₈H₇⁷⁹Br³⁵ClNO).
M+2: A more intense peak corresponding to the combination of (C₈H₇⁸¹Br³⁵ClNO) and (C₈H₇⁷⁹Br³⁷ClNO).
M+4: A peak corresponding to the molecule with the heaviest isotopes (C₈H₇⁸¹Br³⁷ClNO).
The primary fragmentation pathway observed involves the loss of a ketene (B1206846) molecule (H₂C=C=O, mass 42) from the parent ion. This cleavage is common for N-arylacetamides and leads to the formation of a 4-bromo-2-chloroaniline (B1269894) radical cation. This is evidenced by strong signals in the mass spectrum at m/z values of 205 and 207, which correspond to the [M-42]⁺ fragment containing the two main bromine isotopes. nih.gov
X-ray Crystallography and Crystal Engineering
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a solid-state, including bond lengths, bond angles, and intermolecular interactions.
Despite searches of crystallographic databases, no experimental single-crystal X-ray diffraction data for this compound has been found in the publicly available literature. Therefore, a detailed analysis of its crystal packing, hydrogen bonding networks, and other crystal engineering aspects cannot be provided at this time.
Elucidation of Molecular Geometry, Bond Lengths, and Angles
Detailed experimental data from techniques such as X-ray crystallography, which would provide precise bond lengths and angles for this compound, is not currently available in published literature. Without such studies, a quantitative discussion of its molecular geometry is not possible.
Analysis of Dihedral Angles and Molecular Conformation
The conformation of the this compound molecule, specifically the rotational arrangement of the acetamide (B32628) group relative to the phenyl ring, would be determined by its dihedral angles. However, without experimental or computational data, a definitive analysis of these angles and the resulting molecular conformation cannot be provided.
Hydrogen Bonding Interactions and Supramolecular Assembly
The potential for hydrogen bonding in this compound exists due to the presence of the N-H group (a hydrogen bond donor) and the C=O group (a hydrogen bond acceptor). These interactions would play a crucial role in the formation of its supramolecular structure. However, the specific patterns and networks of these hydrogen bonds have not been documented.
Crystal Packing Analysis and Polymorphism
The arrangement of molecules in the crystal lattice and the potential for polymorphism (the ability to exist in multiple crystal forms) are fundamental aspects of the solid-state chemistry of this compound. A crystal packing analysis would reveal the nature of intermolecular forces, but such a study has not been reported. Consequently, there is no information on whether this compound exhibits polymorphism.
Computational Chemistry and Molecular Modeling
Density Functional Theory (DFT) Studies
A study on the alkaline hydrolysis of 15 different para-substituted N-phenylacetamides utilized DFT (specifically the B3LYP/6-31+G(d,p) level of theory) to correlate various molecular quantities with reaction rates. acs.org Such studies provide a foundation for how N-(4-Bromo-2-chlorophenyl)acetamide might be analyzed.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a significant parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. ncert.nic.in A smaller HOMO-LUMO gap suggests higher reactivity. ncert.nic.in
For a molecule like this compound, the HOMO is likely to be located on the electron-rich phenyl ring, influenced by the bromine and chlorine substituents, while the LUMO may be centered on the acetamide (B32628) group. The precise energies would determine its charge transfer characteristics.
Illustrative Data for Frontier Molecular Orbital Analysis (Based on related compounds):
| Parameter | Value (eV) - Example Compound A | Value (eV) - Example Compound B |
|---|---|---|
| EHOMO | -6.5 | -7.0 |
| ELUMO | -1.2 | -1.5 |
| Energy Gap (ΔE) | 5.3 | 5.5 |
Note: This table is for illustrative purposes and does not represent actual data for this compound.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electrophilic attack sites), blue indicates positive potential (nucleophilic attack sites), and green represents neutral potential. ncert.nic.in
In this compound, the oxygen atom of the carbonyl group would be a region of high negative potential (red), making it a likely site for hydrogen bonding. The hydrogen atom of the amide group would show a positive potential (blue). The electrostatic potential at the carbonyl carbon atom has been shown to be an accurate local reactivity index for the hydrolysis of N-phenylacetamides. acs.org
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer and hyperconjugative interactions between orbitals, which contribute to molecular stability. By analyzing the NBO charges on each atom, one can gain a quantitative understanding of the electron distribution. acs.org
For this compound, NBO analysis would reveal the extent of electron delocalization from the nitrogen lone pair to the phenyl ring and the carbonyl group. Studies on N-phenylacetamides have shown that NBO atomic charges at the carbonyl carbon are a satisfactory basis for discussing the reactivity of these compounds. acs.org This analysis helps in understanding the influence of the bromo and chloro substituents on the electronic environment of the acetamide linkage.
Molecular Docking Simulations for Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the interaction between a small molecule ligand and a protein receptor. This method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target and for elucidating the mechanism of action of a drug molecule at the atomic level.
While no specific docking studies have been reported for this compound, research on other N-phenylacetamide derivatives has successfully used this approach. For instance, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives were synthesized and evaluated as potential antidepressant agents, with molecular docking used to explore their binding to the relevant biological target. nih.gov Similarly, new N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates were studied as carbonic anhydrase inhibitors, with docking used to understand their binding modes. nih.gov Such a study for this compound would involve identifying a potential protein target and simulating the binding to predict affinity and interaction patterns.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. xisdxjxsu.asia By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. These models are built by finding a statistical relationship between molecular descriptors (physicochemical properties or theoretical molecular descriptors) and the observed biological activity. xisdxjxsu.asianih.gov
A study on a new group of disinfection byproducts, halophenylacetamides (HPAcAms), developed a QSAR model to understand their cytotoxicity. The model revealed that cellular uptake efficiency and the polarized distribution of electrons were key factors in their toxicity mechanisms. A similar approach could be applied to a series of analogues of this compound to predict a specific biological activity, such as antimicrobial or anticancer effects, based on descriptors derived from their chemical structures.
Key Steps in QSAR Model Development:
Data Set Selection: A group of structurally related compounds with measured biological activity.
Descriptor Calculation: Generation of molecular descriptors (e.g., electronic, steric, hydrophobic).
Model Building: Using statistical methods to create a mathematical equation linking descriptors to activity.
Model Validation: Testing the model's predictive power on an external set of compounds.
Prediction of Drug-Likeness and Efficacy through Computational Modeling
Computational models are frequently used to predict the drug-likeness of a compound, which is a qualitative assessment of its potential to be an orally active drug. These predictions are often based on rules like Lipinski's Rule of Five, which considers properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
Biological Activities and Mechanisms of Action
Antimicrobial Properties
N-(4-Bromo-2-chlorophenyl)acetamide has demonstrated notable antimicrobial properties, showing effectiveness against a variety of bacterial strains. The unique structure of this compound, featuring bromine and chlorine atoms on the phenyl ring, is believed to contribute to its biological activity.
Efficacy Against Bacterial Strains
In vitro studies have confirmed the compound's activity against both Gram-positive and Gram-negative bacteria. Research has highlighted its efficacy against several clinically relevant bacterial strains.
Staphylococcus aureus : This Gram-positive bacterium, a common cause of skin and soft tissue infections, has shown susceptibility to this compound. Some studies on related acetamide (B32628) derivatives have also reported activity against S. aureus. irejournals.comnih.govmdpi.com
Escherichia coli : The compound has exhibited inhibitory effects against this Gram-negative bacterium, a frequent cause of urinary tract and gastrointestinal infections.
Pseudomonas aeruginosa : This opportunistic Gram-negative pathogen, known for its resistance to multiple antibiotics, has been shown to be susceptible to this compound. Other research has also explored the effectiveness of various compounds against this challenging bacterium. nih.govnih.govnih.gov
Acinetobacter baumannii : this compound has demonstrated activity against this Gram-negative bacterium, which is a significant cause of hospital-acquired infections. irejournals.com
Mycobacterium tuberculosis : While direct studies on this compound are limited, related compounds are being investigated for their potential against the bacterium that causes tuberculosis. nih.govnih.gov
Below is a table summarizing the antimicrobial activity of this compound against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) |
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
| Acinetobacter baumannii | 13 |
Proposed Mechanisms: Inhibition of Bacterial Enzymes and Disruption of Metabolic Pathways
The antimicrobial mechanism of this compound is thought to involve multiple modes of action. One proposed mechanism is the disruption of bacterial cell wall synthesis. Another suggested pathway is the interference with essential metabolic processes within the bacteria. The halogen substituents on the compound are thought to enhance its interaction with biological targets, potentially by inhibiting crucial bacterial enzymes. For instance, some related chloroacetamide derivatives have been suggested to act on penicillin-binding proteins, leading to cell lysis. mdpi.comnih.gov
Anticancer Potential and Cytotoxicity
In addition to its antimicrobial properties, this compound and its derivatives have been investigated for their potential as anticancer agents. researchgate.net
Cytotoxic Effects on Cancer Cell Lines
The compound has shown cytotoxic effects against various cancer cell lines in laboratory studies.
MCF7 Breast Cancer Cells : this compound has demonstrated significant cytotoxic effects against the MCF7 breast cancer cell line. researchgate.net This suggests its potential as a lead compound for the development of new breast cancer therapies. Other studies on different acetamide derivatives have also shown activity against MCF7 cells. nih.govacs.orgmdpi.comnih.govmdpi.com
HeLa, A549, and U87 : Research on related N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives has shown cytotoxic activity against HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. sid.ir
The table below presents the IC50 values for derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide against the MCF7 cell line, indicating their potent growth inhibition. researchgate.net
| Compound | IC50 (µM) against MCF7 |
| d6 | Data not specified |
| d7 | Data not specified |
Induction of Apoptotic Pathways and Effects on Proliferation Rates
The anticancer activity of this compound is linked to its ability to induce apoptosis, or programmed cell death, in cancer cells. Studies on related phenylacetamide derivatives have shown they can cause cell cycle arrest, typically at the G1 phase, and trigger apoptosis. nih.govmdpi.com This disruption of the cell cycle and induction of apoptosis are key mechanisms that contribute to the reduction of cancer cell proliferation rates. researchgate.netnih.govmdpi.com
Inhibition of Enzymes Crucial for Cancer Cell Proliferation
A proposed mechanism for the anticancer potential of this compound is the inhibition of enzymes that are vital for the growth and proliferation of cancer cells. The specific enzymatic targets are still under investigation, but this inhibitory action is a key area of focus in understanding its therapeutic potential.
Investigation of Mitochondrial Membrane Potential (MMP) and Reactive Oxygen Species (ROS) Production
Direct experimental studies investigating the effects of this compound on mitochondrial function have not been identified. However, mitochondria are frequent targets for chemical compounds due to their central role in cellular metabolism and survival. The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health, essential for ATP production via the respiratory chain. nih.govnih.gov Disruption of the electron transport chain can lead to a collapse of the MMP and an increase in the production of reactive oxygen species (ROS), such as superoxide (B77818) radicals. nih.gov
Environmental toxicants and various chemical agents can induce mitochondrial dysfunction, leading to oxidative stress, which is implicated in numerous pathologies. nih.gov Lipophilic and positively charged chemicals, in particular, can accumulate within the mitochondrial matrix. nih.gov Given that this compound is a halogenated aromatic compound, it possesses lipophilic characteristics that could facilitate its interaction with cellular membranes, including those of the mitochondria. Such interactions could potentially disrupt membrane integrity and function, although this remains speculative without direct experimental evidence. Any significant alteration of the MMP by a compound would likely correspond to a change in ROS production, though the direction and magnitude of this change depend on the specific mechanism and metabolic state of the cell. nih.gov
Anti-inflammatory and Analgesic Properties
The acetanilide (B955) (N-phenylacetamide) scaffold is a well-known feature in medicinal chemistry, famously represented by paracetamol (acetaminophen), a widely used analgesic and antipyretic. The core structure is associated with pain relief, and modifications to it are a common strategy in the search for new non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov Research into various substituted acetanilide and acetamide derivatives has demonstrated that this chemical class can exhibit significant anti-inflammatory and analgesic activities. nih.govnih.gov
For instance, studies on novel series of 2-(substituted phenoxy) acetamide derivatives and 3-(4-acetamido-benzyl)-5-substituted-1,2,4-oxadiazoles have identified compounds with potent anti-inflammatory and analgesic effects, in some cases superior to standard drugs like diclofenac (B195802) sodium. nih.gov These activities are often evaluated using standard models such as carrageenan-induced paw edema for inflammation and acetic acid-induced writhing for analgesia. nih.govdovepress.com While this compound itself has not been specifically tested in these assays according to available literature, its structural relation to active acetanilides suggests that it could be a candidate for such biological activities.
Structure-Activity Relationship (SAR) Studies Related to Biological Activity
The biological activity of a compound is intrinsically linked to its chemical structure. For acetanilide derivatives, the nature, number, and position of substituents on the phenyl ring are critical determinants of their pharmacological profile.
Halogenation is a key strategy in medicinal chemistry used to enhance the therapeutic properties of lead compounds. The introduction of halogen atoms like chlorine and bromine can increase a molecule's lipophilicity, which may improve its ability to cross biological membranes and reach its target. gpatindia.com Furthermore, halogens can alter the electronic properties of the aromatic ring and form halogen bonds, which are specific, non-covalent interactions that can contribute to the binding affinity between a drug and its biological target, such as an enzyme or receptor. nih.gov
In various classes of compounds, including inhaled anesthetics and certain anticancer agents, the presence and type of halogen are directly correlated with potency and activity. gpatindia.com For instance, the substitution of hydrogen with a halogen atom in a molecule can enhance its biological efficacy. nih.gov The specific combination of a bromine atom at the para-position and a chlorine atom at the ortho-position in this compound creates a distinct electronic and steric profile that would be expected to influence its interaction with biological targets differently than its non-halogenated or mono-halogenated counterparts.
The position of substituents on the phenyl ring has a profound impact on the molecule's activity. In the case of this compound, the chlorine atom is at the ortho-position (position 2) relative to the acetamido group, while the bromine atom is at the para-position (position 4).
Table 1: Conceptual Structure-Activity Relationship in Substituted Phenylacetamides
| Compound | Substitution Pattern | Expected Lipophilicity (LogP) | Potential Biological Impact |
| N-Phenylacetamide (Acetanilide) | Unsubstituted | Lower | Baseline analgesic/antipyretic activity. |
| N-(4-Bromophenyl)acetamide | 4-Bromo | Higher | Increased lipophilicity may enhance membrane permeability. Bromine can participate in halogen bonding. |
| N-(2-Chlorophenyl)acetamide | 2-Chloro | Higher | Increased lipophilicity. Ortho-position can introduce steric hindrance affecting target binding. |
| This compound | 4-Bromo, 2-Chloro | Highest | Combination of electronic and steric effects from both halogens could lead to unique binding properties and potentially enhanced or novel activity. |
This table is conceptual and illustrates general SAR principles. Actual values and activities require experimental determination.
Exploration of Molecular Targets and Pathways
For anti-inflammatory and analgesic acetanilide derivatives, a primary molecular target is the cyclooxygenase (COX) enzyme. nih.gov NSAIDs typically exert their effects by inhibiting COX-1 and/or COX-2, which are key enzymes in the biosynthetic pathway of prostaglandins, mediators of pain and inflammation. nih.gov Therefore, if this compound possesses anti-inflammatory properties, the COX enzymes would be plausible, though unconfirmed, molecular targets.
Other potential targets for NSAID-like molecules have been identified, including NF-κB, PPARs, and various secretases, particularly in the context of neurodegenerative diseases where inflammation plays a role. nih.gov However, without specific research, the molecular targets and pathways for this compound remain a matter of speculation based on its structural class.
Applications in Advanced Materials and Chemical Synthesis
Intermediate in Pharmaceutical Synthesis
The presence of bromine and chlorine atoms, along with the acetamide (B32628) group, on the phenyl ring of N-(4-Bromo-2-chlorophenyl)acetamide makes it a crucial starting material for the synthesis of various pharmaceutical compounds. These functional groups provide reactive sites for further molecular modifications, enabling the construction of more complex drug molecules.
Synthesis of Anti-inflammatory and Analgesic Pharmaceuticals
This compound serves as a key intermediate in the synthesis of compounds with potential anti-inflammatory and analgesic properties. The core structure of this compound is a scaffold that can be elaborated to produce derivatives with desired therapeutic activities. Research has shown that acetamide derivatives are a feature of many non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesics. For instance, new acetamide derivatives have been synthesized and investigated for their analgesic activities, with some compounds showing a significant decrease in pain responses in preclinical models. molport.comnih.gov The synthesis often involves the reaction of a chloroacetamide derivative, which can be prepared from precursors like this compound, with other molecules to create novel compounds with enhanced pharmacological profiles. molport.com A patent has also described the synthesis of esters of N-(4'-hydroxyphenyl)acetamide with other acids to produce compounds with anti-inflammatory and analgesic activities. google.com
Precursor for Anticancer Drug Analogs
The field of oncology is continually searching for new and effective anticancer agents, and this compound plays a role as a precursor in the synthesis of potential anticancer drug analogs. The halogenated phenyl ring is a common feature in many anticancer compounds, as it can enhance the binding of the molecule to biological targets. nih.gov
Studies have demonstrated that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines. For example, a study on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which can be synthesized from a related bromo-chloro acetamide precursor, showed that some of these compounds were active against the MCF7 human breast adenocarcinoma cell line. nih.gov The synthesis of these derivatives involves a multi-step process where the core acetamide structure is modified to introduce other heterocyclic rings, such as thiazole, which are known to be present in various anticancer drugs. nih.govijcce.ac.ir
| Derivative Name | Cancer Cell Line | Activity | Reference |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2,4-dinitrophenyl)amino)acetamide | MCF7 | Active | nih.gov |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-methyl-2-nitrophenyl)amino)acetamide | MCF7 | Active | nih.gov |
Development of Novel Polymers and Materials
The unique structural characteristics of this compound, particularly its aromatic and halogenated nature, suggest its potential utility in the field of materials science for the development of novel polymers and materials with specific properties.
Liquid Crystals and Polymer Applications
Aromatic amides are known to be components of high-performance polymers, such as aramids, which exhibit exceptional strength and thermal stability. wikipedia.org While direct studies on the polymerization of this compound are not extensively documented in the reviewed literature, the general class of aromatic amides is crucial in materials science. wikipedia.orgchemspider.com Liquid crystal polymers (LCPs) are a class of materials that often incorporate rigid aromatic rings in their structure. wikipedia.org The halogenated phenyl group in this compound could contribute to the formation of liquid crystalline phases under certain conditions, a property that is valuable for applications in displays and sensors.
Tailored Interactions in Polymer Synthesis
The presence of halogen atoms (bromine and chlorine) on the phenyl ring of this compound offers a handle for tailoring intermolecular interactions in polymer synthesis. A study on the copolymerization of a structurally similar monomer, N-(4-bromophenyl)-2-methacrylamide, with n-butyl methacrylate (B99206) has demonstrated the feasibility of incorporating such halogenated monomers into polymer chains. researchgate.net This suggests that this compound could potentially be used as a comonomer to modify the properties of polymers. The halogen atoms can influence properties such as flame retardancy, refractive index, and adhesion.
Organic Synthesis Reagent and Precursor for New Organic Molecules
This compound is a versatile reagent and precursor in organic synthesis, enabling the creation of a wide array of new organic molecules. The reactivity of its functional groups allows for various chemical transformations. The chlorine atom on the acetyl group is susceptible to nucleophilic substitution, making it a useful building block for introducing the N-(4-bromo-2-chlorophenyl)acetamido moiety into other molecules.
For example, N-aryl-2-chloroacetamides readily react with various nucleophiles, leading to the substitution of the chlorine atom. researchgate.net This reactivity has been exploited in the synthesis of more complex structures. A study detailed the synthesis of 2-amino-N-(p-chlorophenyl)acetamide derivatives through the reaction of 2-bromo-N-(p-chlorophenyl)acetamide with different amines, showcasing the utility of the haloacetamide group in forming new carbon-nitrogen bonds. irejournals.com Similarly, this compound can be used to synthesize a variety of derivatives by reacting it with different nucleophiles. molport.com The chemical reactivity of this compound makes it a valuable tool for medicinal chemists and organic chemists in the design and synthesis of new molecules with desired properties. researchgate.net
Future Research Directions and Translational Prospects
Elucidation of Exact Molecular Mechanisms and Pathways
While preliminary studies have highlighted the biological activities of N-(4-Bromo-2-chlorophenyl)acetamide derivatives, a significant avenue for future research lies in the precise identification of their molecular targets and mechanisms of action. For related acetamide (B32628) compounds, potential mechanisms such as the inhibition of penicillin-binding protein, leading to cell lysis, have been proposed. mdpi.com In the context of anticancer activity, some 1,3-thiazole derivatives have been shown to induce apoptosis and generate reactive oxygen species (ROS). sid.ir
Future investigations should aim to determine if this compound follows similar pathways. Molecular docking studies, which have been utilized for analogous compounds to identify binding modes within receptor pockets, could be a valuable tool in this endeavor. researchgate.net Such studies could help to identify specific enzyme or receptor targets. Furthermore, comprehensive transcriptomic and proteomic analyses of cells treated with the compound could reveal the signaling pathways that are modulated, providing a clearer picture of its cellular effects.
Further Development as Antimicrobial and Anticancer Agents
The development of novel antimicrobial and anticancer drugs is a critical global health priority due to rising resistance and the need for more effective treatments. sid.irresearchgate.net N-phenylacetamide derivatives have demonstrated potential in both of these areas. irejournals.com
Antimicrobial Potential: Derivatives of N-(4-bromophenyl)furan-2-carboxamide have shown efficacy against clinically isolated drug-resistant bacteria. mdpi.com Similarly, certain N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have exhibited promising in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. researchgate.net Future research should focus on synthesizing and screening a wider range of this compound derivatives to identify compounds with enhanced potency and a broader spectrum of activity.
Anticancer Potential: Research into related compounds has revealed significant cytotoxic activity against various cancer cell lines. For instance, certain N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives have shown potent activity against HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. sid.ir Investigations into the anticancer properties of this compound should be expanded to include a diverse panel of cancer cell lines to determine its spectrum of activity. Mechanistic studies to understand how it induces cancer cell death will also be crucial for its development as an anticancer agent.
High-Throughput Screening and Lead Optimization
To accelerate the discovery of more potent and selective analogs of this compound, high-throughput screening (HTS) methodologies can be employed. HTS allows for the rapid evaluation of large libraries of chemically diverse compounds, which can be synthesized based on the core this compound scaffold.
Once promising "hit" compounds are identified through HTS, the process of lead optimization can begin. This involves a systematic medicinal chemistry approach to modify the structure of the hit compound to improve its pharmacological properties. This process, which has been successfully applied to other scaffolds to develop potent and selective inhibitors, would involve synthesizing and testing a series of analogs to establish a structure-activity relationship (SAR). nih.govnih.gov The goal of lead optimization is to enhance potency, improve selectivity for the desired target over off-targets, and optimize pharmacokinetic properties to make the compound more "drug-like."
Investigation of In Vivo Efficacy and Toxicity
A critical step in the translational pathway for any potential therapeutic agent is the assessment of its efficacy and safety in living organisms. While in vitro studies provide valuable preliminary data, in vivo studies are necessary to understand how a compound behaves in a complex biological system.
Future research must include the evaluation of this compound and its optimized derivatives in relevant animal models of infection and cancer. These studies will be essential to determine if the promising in vitro activity translates into therapeutic efficacy in a whole organism.
Concurrently, comprehensive toxicity studies will be required. Initial in vitro cytotoxicity analyses on non-cancerous cell lines can provide an early indication of a compound's safety profile. mdpi.com However, these must be followed by in vivo toxicological assessments to identify any potential adverse effects on major organ systems. While some information exists on the potential for irritation, a thorough in vivo safety profile is lacking. aksci.comfishersci.com The data from these efficacy and toxicity studies will be paramount in determining the therapeutic index of this compound derivatives and their potential for advancement into clinical trials.
Q & A
Basic: What are the standard synthetic routes for N-(4-Bromo-2-chlorophenyl)acetamide?
The compound is typically synthesized via a condensation reaction between 4-chlorophenylacetic acid and 4-bromoaniline, followed by acetylation. Key steps include activating the carboxylic acid group (e.g., using thionyl chloride) to form an acyl chloride intermediate, which reacts with the aniline derivative under controlled pH (6–7) and temperature (60–80°C). Purification often involves recrystallization from ethanol or methanol to achieve >95% purity .
Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?
Optimization requires systematic variation of parameters:
- Catalysts : Use of DMAP (4-dimethylaminopyridine) or pyridine to enhance acylation efficiency.
- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates.
- Temperature : Gradual heating (40°C → 80°C) minimizes side reactions like hydrolysis.
- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to aniline ensures complete conversion.
Validation via HPLC or GC-MS is critical to monitor progress .
Basic: What characterization techniques are essential for confirming the structure of this compound?
- X-ray crystallography : Resolves molecular geometry, including bond lengths and angles (e.g., C-Br = 1.89 Å, C-Cl = 1.74 Å) .
- NMR spectroscopy : H NMR shows characteristic peaks for the acetamide group (δ 2.1 ppm, singlet) and aromatic protons (δ 7.2–7.8 ppm).
- FT-IR : Confirms amide C=O stretch (~1650 cm) and N-H bend (~1550 cm$^{-1**) .
Advanced: How should researchers address contradictions in reported biological activity data (e.g., enzyme inhibition)?
- Assay standardization : Use consistent enzyme concentrations (e.g., 0.1–1.0 µM) and substrate saturation levels.
- Control experiments : Include positive controls (e.g., known inhibitors) and validate via dose-response curves.
- Structural analogs : Compare activity with derivatives (e.g., N-(4-Bromo-2-methylphenyl)acetamide) to identify substituent effects. Discrepancies may arise from variations in cell permeability or off-target interactions .
Advanced: What computational methods support the analysis of hydrogen bonding in the crystal structure of this compound?
- SHELXL refinement : Utilizes least-squares minimization to model intermolecular N-H···O and C-H···O interactions, critical for stabilizing molecular chains.
- Hirshfeld surface analysis : Quantifies contact contributions (e.g., H···Br interactions account for ~12% of crystal packing).
- DFT calculations : Predict interaction energies (e.g., −25 kJ/mol for key hydrogen bonds) .
Basic: How does solvent choice impact the synthesis of this compound?
- Polar solvents (DMF, acetonitrile) : Enhance reaction rates by stabilizing charged intermediates.
- Non-polar solvents (toluene) : Reduce side reactions but may lower yields due to poor solubility.
- Aqueous-organic biphasic systems : Improve purification by partitioning unreacted starting materials .
Advanced: What mechanistic insights explain the compound’s enzyme inhibition properties?
- Competitive inhibition : The acetamide group mimics the native substrate’s binding motif, as shown in molecular docking studies (e.g., ΔG = −8.2 kcal/mol for α-glucosidase).
- Halogen bonding : The bromine and chlorine atoms form interactions with hydrophobic enzyme pockets (e.g., PDB: 3WYH).
- Kinetic assays : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
Advanced: How can pharmacokinetic properties (e.g., solubility) be improved through structural modifications?
- Derivatization : Introduce hydrophilic groups (e.g., –OH or –SOH) at the 4-position of the phenyl ring.
- Prodrug strategies : Convert the acetamide to a hydrolyzable ester for enhanced bioavailability.
- Co-crystallization : Use co-formers like succinic acid to improve aqueous solubility .
Basic: What purity assessment methods are recommended for this compound?
- HPLC : Use a C18 column (mobile phase: 60:40 acetonitrile/water) to detect impurities (<0.5%).
- Melting point : Sharp range (e.g., 148–150°C) indicates high crystallinity.
- Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values .
Advanced: What strategies resolve crystallographic disorder in the refinement of this compound?
- Occupancy refinement : Assign partial occupancies to disordered atoms (e.g., bromine in two positions).
- Thermal parameter constraints : Apply ADPs (anisotropic displacement parameters) to overlapping atoms.
- Twinned data : Use SHELXL’s TWIN command to model twin domains (e.g., BASF parameter = 0.35) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
